molecular formula C21H13NO5 B298188 2-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B298188
M. Wt: 359.3 g/mol
InChI Key: HQKLNEMGKMIGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group, a furan ring, and an indene-dione moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitro-2-methylbenzaldehyde with 2-furylmethylene-1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents like bromine (Br2), nitrating agents like nitric acid (HNO3).

Major Products Formed

    Reduction: Formation of 2-[(5-{4-amino-2-methylphenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione.

    Oxidation: Formation of corresponding oxides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione
  • 2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1-benzothiophen-3(2H)-one

Uniqueness

Compared to similar compounds, 2-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H13NO5

Molecular Weight

359.3 g/mol

IUPAC Name

2-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C21H13NO5/c1-12-10-13(22(25)26)6-8-15(12)19-9-7-14(27-19)11-18-20(23)16-4-2-3-5-17(16)21(18)24/h2-11H,1H3

InChI Key

HQKLNEMGKMIGNP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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